2,2-Difluoro-2H-1,3-benzodioxole-4-sulfonyl chloride
Overview
Description
2,2-Difluoro-2H-1,3-benzodioxole-4-sulfonyl chloride is a fluorinated organic compound with the molecular formula C8H4ClF2O4S It is a derivative of benzodioxole, featuring two fluorine atoms and a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Difluoro-2H-1,3-benzodioxole-4-sulfonyl chloride can be synthesized through the reaction of 2,2-difluoro-1,3-benzodioxole with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The process involves:
Starting Material: 2,2-difluoro-1,3-benzodioxole.
Reagent: Chlorosulfonic acid.
Conditions: The reaction is carried out at low temperatures to prevent decomposition and side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2H-1,3-benzodioxole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form 2,2-difluoro-1,3-benzodioxole-4-sulfonamide under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Catalysts: Base catalysts such as pyridine or triethylamine.
Solvents: Organic solvents like dichloromethane or tetrahydrofuran.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
2,2-Difluoro-2H-1,3-benzodioxole-4-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the development of fluorinated materials with unique properties.
Biological Studies: Employed in the synthesis of biologically active compounds for research purposes.
Mechanism of Action
The mechanism of action of 2,2-difluoro-2H-1,3-benzodioxole-4-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoro-1,3-benzodioxole: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.
2,2-Difluoro-1,3-benzodioxole-4-carboxaldehyde: Contains an aldehyde group instead of a sulfonyl chloride group, leading to different reactivity and applications.
1,3-Benzodioxole-5-sulfonyl chloride: Similar structure but without the difluoro substitution, affecting its chemical properties and reactivity.
Uniqueness
2,2-Difluoro-2H-1,3-benzodioxole-4-sulfonyl chloride is unique due to the presence of both fluorine atoms and a sulfonyl chloride group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.
Properties
IUPAC Name |
2,2-difluoro-1,3-benzodioxole-4-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O4S/c8-15(11,12)5-3-1-2-4-6(5)14-7(9,10)13-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCUQVIKWLIGNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)OC(O2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30590262 | |
Record name | 2,2-Difluoro-2H-1,3-benzodioxole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89819-42-1 | |
Record name | 2,2-Difluoro-1,3-benzodioxole-4-sulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89819-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Difluoro-2H-1,3-benzodioxole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30590262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-difluoro-1,3-dioxaindane-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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